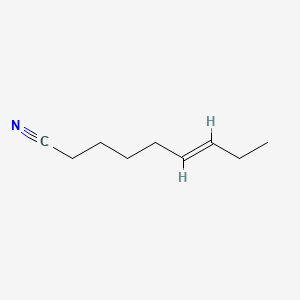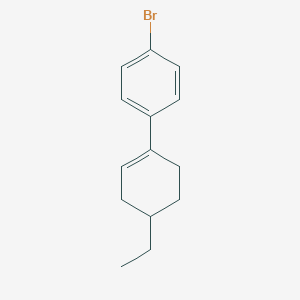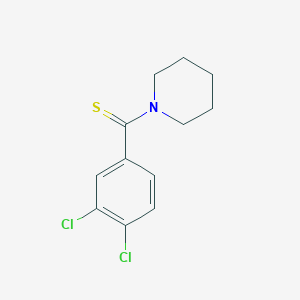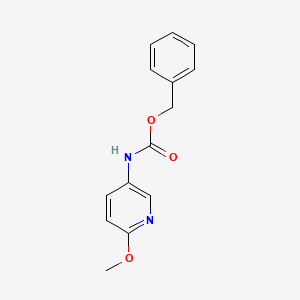![molecular formula C24H21NO2 B14466752 2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate CAS No. 73282-83-4](/img/structure/B14466752.png)
2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate is an organic compound that belongs to the class of anthracene derivatives Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound is characterized by the presence of a carboxylate group at the 9th position of the anthracene ring and a 2-[methyl(phenyl)amino]ethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through the cyclization of suitable precursors, such as phthalic anhydride and benzene, under acidic conditions.
Introduction of the Carboxylate Group: The carboxylate group can be introduced at the 9th position of the anthracene ring through a Friedel-Crafts acylation reaction using a suitable acyl chloride and a Lewis acid catalyst.
Attachment of the 2-[Methyl(phenyl)amino]ethyl Group: The final step involves the nucleophilic substitution reaction between the anthracene-9-carboxylate intermediate and 2-[methyl(phenyl)amino]ethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Key considerations include the use of efficient catalysts, solvent recycling, and waste minimization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate depends on its specific application:
Fluorescent Probe: The compound can interact with biological molecules, leading to changes in fluorescence that can be used for imaging and detection.
Therapeutic Agent: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-9-carboxylate: Lacks the 2-[methyl(phenyl)amino]ethyl substituent.
2-[Methyl(phenyl)amino]ethyl benzene: Lacks the anthracene core.
Anthraquinone derivatives: Oxidized forms of anthracene with different functional groups.
Uniqueness
2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate is unique due to the combination of the anthracene core and the 2-[methyl(phenyl)amino]ethyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic electronics, photochemistry, and medicinal chemistry.
Eigenschaften
CAS-Nummer |
73282-83-4 |
|---|---|
Molekularformel |
C24H21NO2 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
2-(N-methylanilino)ethyl anthracene-9-carboxylate |
InChI |
InChI=1S/C24H21NO2/c1-25(20-11-3-2-4-12-20)15-16-27-24(26)23-21-13-7-5-9-18(21)17-19-10-6-8-14-22(19)23/h2-14,17H,15-16H2,1H3 |
InChI-Schlüssel |
COPAJDDRGXWRLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B14466721.png)



![3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14466731.png)

![[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)](/img/structure/B14466744.png)



